molecular formula C23H22N2O2 B4237561 2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide

2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide

Cat. No. B4237561
M. Wt: 358.4 g/mol
InChI Key: VEHVHWLNAZPAGF-UHFFFAOYSA-N
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Description

2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide, also known as N-(2-phenylethyl)-2-(benzoylmethylamino)benzamide (BMEA), is a chemical compound that has been widely studied for its potential applications in scientific research. BMEA is a member of the benzamide class of compounds, which have been found to have various biological activities, including anticancer, antipsychotic, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of BMEA is not fully understood, but it is believed to involve the inhibition of Hsp90, a molecular chaperone that plays a critical role in protein folding and stabilization. Hsp90 has been found to be overexpressed in many cancer cells, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. BMEA has been found to be a potent inhibitor of Hsp90, and its anticancer activity has been demonstrated in various cancer cell lines and animal models.
Biochemical and Physiological Effects:
BMEA has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. BMEA has also been found to modulate the expression of various genes involved in cancer progression, such as cyclin D1, Bcl-2, and VEGF. In addition, BMEA has been found to have anti-inflammatory and analgesic properties, which may be useful for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMEA is its high selectivity and sensitivity for detecting protein-protein interactions. BMEA has been found to be more sensitive than other fluorescent probes, such as fluorescein and rhodamine. In addition, BMEA has been found to have low toxicity and good stability, which make it suitable for use in various biological assays. However, one of the limitations of BMEA is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of BMEA. One of the most promising areas of research is the development of BMEA-based probes for imaging protein-protein interactions in live cells and tissues. Another area of research is the optimization of the synthesis method and the development of more efficient and cost-effective methods for the production of BMEA. In addition, the potential applications of BMEA in the treatment of various diseases, such as cancer and inflammatory diseases, should be further explored. Overall, BMEA has great potential as a valuable tool for scientific research and as a potential therapeutic agent for various diseases.

Scientific Research Applications

BMEA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of BMEA as a fluorescent probe for detecting protein-protein interactions. BMEA has been found to selectively bind to certain proteins, such as heat shock protein 90 (Hsp90), and emit fluorescence upon binding. This property makes BMEA a valuable tool for studying protein-protein interactions in vitro and in vivo.

properties

IUPAC Name

2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-25(23(27)19-12-6-3-7-13-19)21-15-9-8-14-20(21)22(26)24-17-16-18-10-4-2-5-11-18/h2-15H,16-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHVHWLNAZPAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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